

# **Application Notes and Protocols: ML390 Treatment in Murine Models of Leukemia**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML390    |           |
| Cat. No.:            | B1191700 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ML390** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by inducing differentiation of leukemic blasts.[1] These application notes provide a summary of the preclinical data on **ML390** and a generalized protocol for its evaluation in murine models of leukemia, based on studies with other DHODH inhibitors.

### **Mechanism of Action**

**ML390** targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like leukemia cells. By inhibiting DHODH, **ML390** depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This pyrimidine starvation has been shown to induce differentiation in AML cells, shifting them from a proliferative, undifferentiated state to a more mature myeloid phenotype.[1]

# **Signaling Pathway**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ML390 Treatment in Murine Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191700#ml390-treatment-in-murine-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com